![molecular formula C10H20N2O B6631508 N-ethyl-N-methylazepane-1-carboxamide](/img/structure/B6631508.png)
N-ethyl-N-methylazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-methylazepane-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is commonly used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica and was introduced for clinical use in 1972. Etomidate has gained popularity due to its rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems.
Wirkmechanismus
Etomidate acts by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA receptors, N-ethyl-N-methylazepane-1-carboxamide reduces the activity of neurons in the brain, leading to anesthesia.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems. It does not cause significant changes in heart rate, blood pressure, or respiratory rate. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
Etomidate has several advantages for lab experiments. It has a rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems. It is also relatively easy to administer and monitor. However, N-ethyl-N-methylazepane-1-carboxamide has limitations in lab experiments. It can cause adrenal insufficiency, which can affect the results of experiments that involve the adrenal gland. It can also affect the activity of GABA receptors in other parts of the body, leading to unwanted effects.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-methylazepane-1-carboxamide. One area of research is the development of new anesthetic agents that have fewer side effects than N-ethyl-N-methylazepane-1-carboxamide. Another area of research is the development of new methods for administering and monitoring anesthesia. Finally, research is needed to better understand the long-term effects of N-ethyl-N-methylazepane-1-carboxamide on the brain and other physiological systems.
Synthesemethoden
The synthesis of N-ethyl-N-methylazepane-1-carboxamide involves the reaction of 2-ethyl-2-methylmalonate with hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroacetate to form N-ethyl-N-methylazepane-1-carboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Etomidate is commonly used in clinical settings as an anesthetic agent for induction and maintenance of anesthesia. It has also been used in research settings to study the effects of anesthesia on the brain and other physiological systems. Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems, making it a useful tool for studying the effects of anesthesia on these systems.
Eigenschaften
IUPAC Name |
N-ethyl-N-methylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11(2)10(13)12-8-6-4-5-7-9-12/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWPFGSANXTHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methylazepane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.